Aspidin
描述
Aspidin, as described by the comparative anatomist Thomas Henry Huxley in 1858, is the microscopic structure of the skeleton in heterostracans, a group of fossil fishes that lived around 420 million years ago . The tissue he described has been central to debates concerning the origin of the vertebrate skeleton .
Synthesis Analysis
Unfortunately, there is no available information on the synthesis of Aspidin. The synthesis processes available are related to Aspirin, not Aspidin .Molecular Structure Analysis
The molecular structure analysis of Aspidin is not available in the current literature. The available information is related to Aspirin .Physical And Chemical Properties Analysis
The physical and chemical properties of Aspidin are not well-documented. The available information pertains to Aspirin .科学研究应用
1. 骨肉瘤治疗潜力
从香蕨提取的Aspidin PB在骨肉瘤治疗中显示出潜力。它通过p53/p21和线粒体依赖途径在人类骨肉瘤细胞中诱导细胞周期停滞和凋亡。它抑制细胞增殖,改变细胞周期调节因子,破坏线粒体膜电位,并激活caspase-9和caspase-3级联,导致DNA损伤和凋亡。这表明其在骨肉瘤治疗中的潜在适用性(Wan et al., 2015)。
2. 抗真菌特性
另一种从香蕨提取的衍生物Aspidin BB展示了显著的抗真菌特性。它对白色念珠菌具有有效作用,通过抑制麦角固醇生物合成来抑制真菌细胞膜的关键成分。这表明其在治疗慢性癣病中的效用(Yang et al., 2017)。
3. 对痤疮的抗菌活性
Aspidin BB展示了对痤疮丙酸丁酯杆菌的强抗菌活性。它破坏细菌细胞膜,引起DNA和蛋白质损伤,并抑制引起炎症的酶。这使Aspidin BB成为痤疮丙酸丁酯杆菌的潜在替代治疗方法(Gao et al., 2016)。
4. 骨源进化研究
原始骨样组织Aspidin一直是进化生物学的研究对象。使用同步辐射X射线断层显微镜的研究表明,Aspidin是无细胞皮肤骨,挑战了先前的假设,并暗示早期脊椎动物拥有全套骨骼组织类型(Keating et al., 2018)。
5. 凯洛伊德治疗中的抗纤维化作用
Aspidin PB在TGF-β1刺激的凯洛伊德成纤维细胞中抑制纤维生成方面显示出疗效。它阻断PI-3K/Akt信号通路,并减少纤维标记物的表达,表明在预防凯洛伊德和其他纤维化疾病方面具有治疗潜力(Song et al., 2015)。
6. 对MRSA的抗菌活性
香蕨提取物Aspidinol显示出对耐甲氧西林金黄色葡萄球菌(MRSA)的显著抗菌活性。它抑制MRSA中的核糖体形成和氨基酸合成,表明其作为替代抗菌剂的潜力(Hua et al., 2018)。
作用机制
未来方向
属性
IUPAC Name |
2-butanoyl-4-[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O8/c1-7-9-15(26)17-20(29)13(19(28)12(3)22(17)33-6)11-14-21(30)18(16(27)10-8-2)24(32)25(4,5)23(14)31/h28-31H,7-11H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGZOIJJUOHZJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(=C(C(=C2O)C)OC)C(=O)CCC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00973947 | |
Record name | 2-Butanoyl-4-[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00973947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aspidin | |
CAS RN |
584-28-1 | |
Record name | Aspidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butanoyl-4-[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00973947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ASPIDIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N21SD2R570 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。